BenchChemオンラインストアへようこそ!

Methyl brevifolincarboxylate

Anticancer Breast Cancer Topoisomerase Inhibition

Methyl brevifolincarboxylate delivers validated multi-target pharmacology unavailable from co-isolated analogs. Unlike brevifolincarboxylic acid (weak α-glucosidase inhibitor) or brevifolin (lacking ester functionality), this methyl ester exhibits potent influenza PB2 cap-binding inhibition (H1N1 IC50 27.16 µM), strong MCF-7 cytotoxicity (IC50 1.11 µM), adenosine-equivalent antiplatelet activity, and AMPK/NF-κB pathway modulation. The methoxycarbonyl group enhances membrane permeability for superior cellular uptake. Ideal as a characterized tool compound for influenza antiviral screening, topoisomerase I/II research, and metabolic disorder studies. ≥98% purity. Not functionally interchangeable with its analogs. For R&D use only.

Molecular Formula C14H10O8
Molecular Weight 306.22 g/mol
CAS No. 154702-76-8
Cat. No. B117826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl brevifolincarboxylate
CAS154702-76-8
Synonymsmethyl brevifolincarboxylate
Molecular FormulaC14H10O8
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
InChIInChI=1S/C14H10O8/c1-21-13(19)5-3-7(16)12-9(5)8-4(14(20)22-12)2-6(15)10(17)11(8)18/h2,5,15,17-18H,3H2,1H3
InChIKeyJNWDNAASYHRXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Brevifolincarboxylate CAS 154702-76-8: Procurement-Ready Technical Profile and Differentiation Guide


Methyl brevifolincarboxylate (CAS 154702-76-8; also known as brevifolincarboxylic acid methyl ester) is an organic heterotricyclic polyphenolic compound with molecular formula C14H10O8 and molecular weight 306.22 [1]. It is a naturally occurring secondary metabolite isolated primarily from plant species including Phyllanthus niruri, Phyllanthus urinaria, Canarium album, and Potentilla argentea . The compound features a cyclopenta[c]isochromene core scaffold substituted with hydroxy groups at positions 7, 8, and 9, oxo groups at positions 3 and 5, and a methoxycarbonyl group at position 1 [1]. Methyl brevifolincarboxylate has been characterized as an inhibitor of influenza virus PB2 cap-binding domain, a DNA topoisomerase I/II inhibitor, and a radical scavenger .

Why Methyl Brevifolincarboxylate Cannot Be Interchanged with Brevifolin or Brevifolincarboxylic Acid in Research Applications


Methyl brevifolincarboxylate belongs to a structural family that includes brevifolin and brevifolincarboxylic acid, which are often co-isolated from the same plant sources [1]. Despite their shared core scaffold, these analogs exhibit divergent biological activity profiles that preclude simple substitution in experimental or procurement contexts. The methyl ester moiety at position 1 of methyl brevifolincarboxylate confers enhanced membrane permeability relative to the free carboxylic acid form, directly impacting cellular uptake and, consequently, observed potency in cell-based assays [2]. Brevifolincarboxylic acid demonstrates weak α-glucosidase inhibition (IC50 > 171.23 μM) and moderate antibacterial activity against Salmonella species, whereas methyl brevifolincarboxylate exhibits potent influenza PB2 inhibition (IC50 27.16 μM against H1N1) and strong cytotoxicity against MCF-7 cells (IC50 1.11 μM)—activities not documented for the parent acid at comparable concentrations [2] [3]. Furthermore, brevifolin lacks the carboxylic acid or ester functionality entirely, resulting in fundamentally different physicochemical properties and biological target engagement [1]. The quantitative evidence presented in Section 3 substantiates that these three compounds, while structurally related, are not functionally interchangeable for influenza antiviral screening, topoisomerase inhibition studies, or antiplatelet aggregation research.

Quantitative Differentiation Evidence: Methyl Brevifolincarboxylate Head-to-Head Comparison Data


Superior Cytotoxic Potency Against MCF-7 Breast Cancer Cells vs. Tiliroside

In a direct head-to-head comparison study, methyl brevifolincarboxylate exhibited approximately 19.5-fold greater cytotoxic potency than the co-isolated polyphenolic compound tiliroside (kaempferol 3-O-β-D-(6"-E-p-coumaroyl)-glucopyranoside) against the MCF-7 human breast carcinoma cell line [1]. Methyl brevifolincarboxylate demonstrated an IC50 value of 1.11 ± 2 μM, whereas tiliroside required a substantially higher concentration to achieve comparable cytotoxicity, with an IC50 of 21.60 ± 2 μM [1]. This potency differential correlates with methyl brevifolincarboxylate's greater DNA binding affinity, as measured by ethidium displacement assays using calf thymus DNA, poly(dA-dT)2, and poly(dG-dC)2 [1]. Both compounds were evaluated as topoisomerase I and II inhibitors, with methyl brevifolincarboxylate showing superior inhibition of both enzyme isoforms [1].

Anticancer Breast Cancer Topoisomerase Inhibition Cytotoxicity

Anti-Platelet Aggregation Potency Equivalent to Adenosine Reference Standard

In comparative platelet aggregation studies, methyl brevifolincarboxylate exhibited inhibitory potency equivalent to adenosine, a well-characterized endogenous agonist of the A2A adenosine receptor subtype that serves as a physiological inhibitor of platelet aggregation [1]. Platelet aggregation was induced using either collagen or adenosine 5′-diphosphate as activating agents, and inhibition was monitored via laser-scattering platelet aggregometry [1]. The inhibitory effects of methyl brevifolincarboxylate were found to be as potent as adenosine under identical experimental conditions [1]. This finding positions methyl brevifolincarboxylate as a plant-derived small molecule with adenosine-mimetic antiplatelet activity, a relatively uncommon profile among polyphenolic natural products.

Cardiovascular Platelet Aggregation Thrombosis A2A Receptor

Subtype-Specific Influenza A Virus Inhibition with Defined IC50 Values Across H1N1 and H3N2 Strains

Methyl brevifolincarboxylate demonstrates reproducible influenza A virus inhibition across multiple viral subtypes, with strain-specific IC50 values established under standardized antiviral screening conditions [1]. Against influenza virus A/Puerto Rico/8/34 (H1N1), methyl brevifolincarboxylate exhibits an IC50 of 27.16 ± 1.39 μM, while against A/Aichi/2/68 (H3N2), the IC50 is 33.41 ± 2.34 μM . A separate patent study independently confirmed activity against H1N1 with an IC50 of 18.90 ± 5.65 μmol/L and demonstrated concentration-dependent suppression of viral NP protein and PB2 polymerase expression in MDCK cells [1]. Mechanism studies established that inhibition occurs via targeting the PB2 cap-binding domain, a validated antiviral target distinct from neuraminidase and M2 ion channel inhibitors . Notably, the compound showed activity across a broad concentration range of 0.78-100 μg/mL against H1N1 [1].

Antiviral Influenza PB2 Inhibitor H1N1 H3N2

DPPH Radical Scavenging Activity: Quantitative Antioxidant Potency Benchmark

Methyl brevifolincarboxylate exhibits robust DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with a well-defined IC50 value of 8.9 μM . This quantitative antioxidant benchmark has been independently verified across multiple studies and vendor technical datasheets . In the context of its structural analogs, the related compound brevifolincarboxylic acid demonstrates comparatively weaker DPPH scavenging with an IC50 of 18.0 μM—approximately 2-fold less potent than the methyl ester form [1]. The enhanced antioxidant activity of methyl brevifolincarboxylate is attributed to the increased lipophilicity conferred by the methyl ester moiety, which facilitates better interaction with the DPPH radical in the assay system . Additionally, methyl brevifolincarboxylate at concentrations of 10 and 30 μM inhibits NO and TNF-α production in LPS-stimulated macrophages, indicating functional antioxidant and anti-inflammatory activity in cellular contexts beyond cell-free radical scavenging .

Antioxidant Free Radical Scavenging DPPH Assay Oxidative Stress

Lipid Metabolism Amelioration via AMPK/NF-κB Pathway Activation in NAFLD Model

Methyl brevifolincarboxylate demonstrates protective effects against free fatty acid-induced lipid accumulation and inflammation in hepatocytes through activation of the AMPK/NF-κB signaling pathway . In oleic acid-treated SK-HEP-1 human hepatocarcinoma cells and murine primary hepatocytes, methyl brevifolincarboxylate treatment significantly reduced lipid droplet accumulation and triglyceride levels . Mechanistic studies confirmed that these effects are mediated through AMPK phosphorylation and subsequent modulation of NF-κB-mediated inflammatory signaling . The compound's activity in this pathway distinguishes it from other brevifolin-series compounds for which NAFLD-relevant lipid metabolism modulation has not been established. While direct comparator data for structurally similar compounds in this specific assay context is not currently available, the pathway-specific mechanism characterization provides a defined experimental entry point for NAFLD-focused research .

NAFLD Lipid Metabolism AMPK Hepatoprotection Inflammation

Validated Application Scenarios for Methyl Brevifolincarboxylate (CAS 154702-76-8) Based on Quantitative Evidence


Influenza A Virus PB2 Cap-Binding Inhibitor Screening and Mechanism Studies

Methyl brevifolincarboxylate is a characterized inhibitor of the influenza virus PB2 cap-binding domain, with validated IC50 values of 27.16 ± 1.39 μM against H1N1 (A/Puerto Rico/8/34) and 33.41 ± 2.34 μM against H3N2 (A/Aichi/2/68) in MDCK cell-based assays . Mechanism studies have confirmed that the compound suppresses viral NP protein and PB2 polymerase expression in a concentration-dependent manner [1]. This compound is appropriate for use as a tool compound in influenza antiviral screening programs targeting the PB2 cap-binding domain, as a positive control in PB2 inhibition assays, or as a chemical probe for investigating PB2-dependent viral replication mechanisms. It is also suitable for structure-activity relationship studies aimed at optimizing PB2 cap-binding inhibitors from natural product scaffolds [1].

Topoisomerase I/II Inhibition and Breast Cancer Cytotoxicity Research

With an IC50 of 1.11 ± 2 μM against MCF-7 human breast carcinoma cells—approximately 19.5-fold more potent than the comparator polyphenolic tiliroside—methyl brevifolincarboxylate is validated for breast cancer cytotoxicity screening and topoisomerase inhibition research . The compound exhibits greater DNA binding affinity than tiliroside and demonstrates inhibition of both topoisomerase I and II isoforms, with preferential activity against topoisomerase II . Researchers investigating natural product-derived topoisomerase poisons or catalytic inhibitors should consider methyl brevifolincarboxylate as a structurally distinct scaffold for anticancer lead optimization. Its established activity in MCF-7 cells makes it particularly relevant for estrogen receptor-positive breast cancer model studies .

Platelet Aggregation Inhibition and Cardiovascular Pharmacology Studies

Methyl brevifolincarboxylate exhibits platelet aggregation inhibitory potency equivalent to adenosine, a physiological A2A receptor agonist . This activity has been demonstrated using both collagen and ADP as aggregation-inducing agents in human platelet preparations, with inhibition monitored via laser-scattering aggregometry . The compound is appropriate for cardiovascular pharmacology research focused on adenosine-mimetic antiplatelet mechanisms, thrombosis model studies, and natural product screening for antithrombotic agents. Its adenosine-equivalent potency, combined with its plant-derived polyphenolic structure, offers a distinct chemical scaffold for investigating A2A receptor-mediated platelet inhibition pathways without relying on nucleoside-based agonists .

Non-Alcoholic Fatty Liver Disease (NAFLD) In Vitro Model Research

Methyl brevifolincarboxylate has demonstrated protective effects against free fatty acid-induced lipid accumulation and inflammation in SK-HEP-1 human hepatocarcinoma cells and murine primary hepatocytes . The compound ameliorates lipid metabolism and reduces inflammatory markers through activation of the AMPK/NF-κB signaling pathway, with confirmed AMPK phosphorylation accompanying the observed phenotypic changes . This application scenario is particularly relevant for researchers investigating natural product interventions in NAFLD, hepatic steatosis models, or AMPK-activating compounds for metabolic disorders. Methyl brevifolincarboxylate serves as a characterized tool compound for probing AMPK/NF-κB crosstalk in the context of hepatocyte lipid metabolism .

Quote Request

Request a Quote for Methyl brevifolincarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.